Product packaging for CID 9917057(Cat. No.:CAS No. 344423-98-9)

CID 9917057

货号: B164536
CAS 编号: 344423-98-9
分子量: 616.7 g/mol
InChI 键: IHXNSKSKVAAEPI-AJUXDCMMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Significance in Modern Pharmaceutical Research

Atorvastatin (B1662188) calcium trihydrate holds considerable significance in modern pharmaceutical research, primarily due to its widespread use in therapies targeting cardiovascular diseases. nbinno.comglobalrx.com As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by low aqueous solubility and high permeability. nih.govcrystalpharmatech.com This characteristic presents challenges and opportunities in drug formulation and development, driving research into enhancing its dissolution and bioavailability.

The solid-state form of an active pharmaceutical ingredient (API) can profoundly influence its manufacturing and biopharmaceutical properties. researchgate.net Atorvastatin calcium can exist in various solid forms, including amorphous and multiple crystalline polymorphs and solvates. nih.govuni-halle.de The crystalline trihydrate, specifically Form I, is noted for its greater stability and more favorable filtration and drying characteristics compared to the amorphous product. crystalpharmatech.comcambridge.org This makes it a preferred form for large-scale pharmaceutical manufacturing. crystalpharmatech.comnbinno.com

Research into the different solid forms of atorvastatin calcium is also driven by intellectual property considerations, as new crystalline forms can be patented. uni-halle.de This has led to the discovery and characterization of a vast number of polymorphs, with as many as 78 crystal forms reported in the literature by 2012. uni-halle.de The study of these forms involves a variety of analytical techniques, including X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), to understand their unique physicochemical properties. nih.govuni-halle.de The crystal structure of Atorvastatin calcium trihydrate Form I has been solved and refined using synchrotron X-ray powder diffraction data, providing deep insights into its molecular arrangement. cambridge.orgresearchgate.net

Table 1: Physicochemical Properties of Atorvastatin Calcium Trihydrate

Property Value
CAS Number 344423-98-9 cambridge.org
Molecular Formula (C₃₃H₃₄FN₂O₅)₂Ca·3H₂O nih.govpccarx.com
Molecular Weight 1209.41 g/mol researchgate.netpccarx.com
Appearance White to off-white powder pccarx.comlktlabs.com
Solubility Soluble in methanol; slightly soluble in ethanol (B145695); very slightly soluble in water and acetonitrile. pccarx.comlktlabs.com

| Melting Point | 159-161°C lktlabs.com |

Historical Context of Atorvastatin Calcium Trihydrate Solid Form Discovery

The discovery and development of atorvastatin's solid forms provide a notable case study in pharmaceutical development. Atorvastatin was first synthesized in 1985 by Dr. Bruce Roth at Warner-Lambert (later Pfizer). drugbank.comcrystalpharmatech.com During the initial phases of clinical development (Phase 1 and Phase 2), the amorphous form of atorvastatin calcium was used. crystalpharmatech.com However, this form presented significant challenges for large-scale manufacturing, exhibiting poor filtration and drying characteristics and requiring protection from heat, light, oxygen, and moisture. crystalpharmatech.com

A pivotal moment in the history of this compound occurred during the Phase 3 clinical trials. A crystalline form was produced at scale, which was identified as a trihydrate and designated as Form I. crystalpharmatech.com This discovery was significant because Form I possessed superior properties compared to the amorphous form, including higher purity, improved chemical stability, better uniformity in particle size, and more efficient filtration and drying properties. crystalpharmatech.comcambridge.org The improved stability and manufacturing characteristics of Form I made it the preferred solid form for the commercial product, marketed as Lipitor®. crystalpharmatech.comuni-halle.de

The commercial success of atorvastatin spurred intense competition between the innovator and generic drug manufacturers. uni-halle.de This competition, coupled with patent law, created a strong incentive to discover and patent new solid forms of atorvastatin calcium. uni-halle.de Consequently, a large number of crystalline forms (polymorphs) and solvates have been reported in patent literature since the launch of the drug. uni-halle.degoogle.com This extensive research into polymorphism highlights the critical role that solid-state chemistry plays in the lifecycle of a blockbuster drug, from late-stage development through to the end of its patent life and the entry of generic competition. crystalpharmatech.comuni-halle.de

Table 2: Crystallographic Data for Atorvastatin Calcium Trihydrate (Form I)

Parameter Value
Crystal System Triclinic iucr.org
Space Group P1 cambridge.orgresearchgate.net
a 5.44731(4) Å cambridge.orgresearchgate.net
b 9.88858(16) Å cambridge.orgresearchgate.net
c 29.5925(10) Å cambridge.orgresearchgate.net
α 95.859(3)° cambridge.orgresearchgate.net
β 94.211(1)° cambridge.orgresearchgate.net
γ 105.2790(1)° cambridge.orgresearchgate.net
Volume (V) 1521.277(10) ų cambridge.orgresearchgate.net

| Z (formula units per unit cell) | 1 cambridge.orgresearchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H37CaFN2O6 B164536 CID 9917057 CAS No. 344423-98-9

属性

Key on ui mechanism of action

Atorvastatin is a statin medication and a competitive inhibitor of the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase, which catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis. Atorvastatin acts primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of hepatic low-density lipoprotein (LDL) receptors, which increases hepatic uptake of LDL. Atorvastatin also reduces Very-Low-Density Lipoprotein-Cholesterol (VLDL-C), serum triglycerides (TG) and Intermediate Density Lipoproteins (IDL), as well as the number of apolipoprotein B (apo B) containing particles, but increases High-Density Lipoprotein Cholesterol (HDL-C). _In vitro_ and _in vivo_ animal studies also demonstrate that atorvastatin exerts vasculoprotective effects independent of its lipid-lowering properties, also known as the pleiotropic effects of statins. These effects include improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response. Statins were also found to bind allosterically to β2 integrin function-associated antigen-1 (LFA-1), which plays an essential role in leukocyte trafficking and T cell activation.
In animal models, Lipitor lowers plasma cholesterol and lipoprotein levels by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase and cholesterol synthesis in the liver and by increasing the number of hepatic low-density lipoprotein (LDL) receptors on the cell surface to enhance uptake and catabolism of LDL;  Lipitor also reduces LDL production and the number of LDL particles. Lipitor reduces LDL-cholesterol (LDL-C) in some patients with homozygous familial hypercholesterolemia (FH), a population that rarely responds to other lipid-lowering medication(s).
Lipitor is a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a precursor of sterols, including cholesterol. Cholesterol and triglycerides circulate in the bloodstream as part of lipoprotein complexes. With ultracentrifugation, these complexes separate into HDL (high-density lipoprotein), IDL (intermediate-density lipoprotein), LDL (low-density lipoprotein), and VLDL (very-low-density lipoprotein) fractions. Triglycerides (TG) and cholesterol in the liver are incorporated into VLDL and released into the plasma for delivery to peripheral tissues. LDL is formed from VLDL and is catabolized primarily through the high-affinity LDL receptor. Clinical and pathologic studies show that elevated plasma levels of total cholesterol (total-C), LDL-cholesterol (LDL-C), and apolipoprotein B (apo B) promote human atherosclerosis and are risk factors for developing cardiovascular disease, while increased levels of HDL-C are associated with a decreased cardiovascular risk.
Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including atorvastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. ...
3-Hydroxy-3-methylglutaryl coenzyme A reductase inhibitors (statins) exert potent vasculoprotective effects. However, the potential contribution to angiogenesis is controversial. In the present study, we demonstrate that atorvastatin dose-dependently affects endothelial cell migration and angiogenesis. In vivo relevant concentrations of 0.01 to 0.1 umol/L atorvastatin or mevastatin promote the migration of mature endothelial cells and tube formation. Moreover, atorvastatin also increases migration and the potency to form vessel structures of circulating endothelial progenitor cells, which may contribute to vasculogenesis. In contrast, higher concentrations (>0.1 umol/L atorvastatin) block angiogenesis and migration by inducing endothelial cell apoptosis. The dose-dependent promigratory and proangiogenic effects of atorvastatin on mature endothelial cells are correlated with the activation of the phosphatidylinositol 3-kinase-Akt pathway, as determined by the phosphorylation of Akt and endothelial NO synthase (eNOS) at Ser1177. In addition, the stimulation of migration and tube formation was blocked by phosphatidylinositol 3-kinase inhibitors. In contrast, the well-established stabilization of eNOS mRNA was achieved only at higher concentrations, suggesting that posttranscriptional activation rather than an increase in eNOS expression mediates the proangiogenic effect of atorvastatin. Taken together, these data suggest that statins exert a double-edged role in angiogenesis signaling by promoting the migration of mature endothelial cells and endothelial progenitor cells at low concentrations, whereas the antiangiogenic effects were achieved only at high concentrations.
Here, we found that atorvastatin promoted the expansion of myeloid-derived suppressor cells (MDSCs) both in vitro and in vivo. Atorvastatin-derived MDSCs suppressed T-cell responses by nitric oxide production. Addition of mevalonate, a downstream metabolite of 3-hydroxy-3-methylglutaryl coenzyme A reductase, almost completely abrogated the effect of atorvastatin on MDSCs, indicating that the mevalonate pathway was involved. Along with the amelioration of dextran sodium sulfate (DSS) -induced murine acute and chronic colitis, we observed a higher MDSC level both in spleen and intestine tissue compared with that from DSS control mice. More importantly, transfer of atorvastatin-derived MDSCs attenuated DSS acute colitis and T-cell transfer of chronic colitis. Hence, our data suggest that the expansion of MDSCs induced by statins may exert a beneficial effect on autoimmune diseases. In summary, our study provides a novel potential mechanism for statins-based treatment in inflammatory bowel disease and perhaps other autoimmune diseases.

CAS 编号

344423-98-9

分子式

C33H37CaFN2O6

分子量

616.7 g/mol

IUPAC 名称

calcium;bis((3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate);trihydrate

InChI

InChI=1S/C33H35FN2O5.Ca.H2O/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;1H2/t26-,27-;;/m1../s1

InChI 键

IHXNSKSKVAAEPI-AJUXDCMMSA-N

手性 SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca]

规范 SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca]

熔点

159.1 - 190.6 °C

其他CAS编号

344423-98-9

物理描述

Solid

Pictograms

Health Hazard; Environmental Hazard

相关CAS编号

344920-08-7

溶解度

Practically insoluble

同义词

(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid
atorvastatin
atorvastatin calcium
atorvastatin calcium anhydrous
atorvastatin calcium hydrate
atorvastatin calcium trihydrate
atorvastatin, calcium salt
CI 981
CI-981
CI981
Lipitor
liptonorm

产品来源

United States

Advanced Synthetic Methodologies for Atorvastatin Calcium Trihydrate

Large-Scale Synthesis Strategies and Process Optimization

The industrial production of atorvastatin (B1662188) calcium has been approached through various synthetic routes, with the Paal-Knorr condensation being a prominent and highly convergent method. nih.govresearchgate.net This strategy involves the condensation of a 1,4-diketone precursor with a protected side-chain amine. nih.gov The efficiency of this route is notable for its high chemical yields and scalability, allowing for the production of multi-kilogram quantities of advanced intermediates without the need for extensive chromatographic purification. nih.gov

Process optimization is crucial for making the synthesis commercially viable. One key area of optimization involves the hydrolysis of boronate ester intermediates. Studies have detailed efficient hydrolysis conditions aimed at commercial production. biomolther.orgbiomolther.org Another critical optimization focuses on the final steps of the synthesis: the deprotection of the ketal group, hydrolysis of the tert-butyl ester, and the formation of the hemi-calcium salt. nih.govresearchgate.net Challenges in these final stages, especially when scaling up literature protocols, have led to the development of improved methods. nih.gov For instance, a high-yielding synthesis on a 7 kg scale was developed, achieving over 99.5% product purity by isolating the pure product of the ketal deprotection step as a crystalline solid and using an ethyl acetate (B1210297) extraction procedure for the final salt formation. nih.govresearchgate.net

Further process intensification has been achieved by transitioning from batch to continuous crystallization processes. The use of a continuous oscillatory baffled crystallizer (COBC) for the combined cooling and antisolvent crystallization of crude atorvastatin calcium has been shown to be an effective method for producing the desired polymorph, Form I, which is a stable, non-hygroscopic trihydrate. nih.gov

The synthesis of key chiral intermediates for the statin side chain has also been a focus of optimization. Biocatalytic methods using enzymes like deoxyribose-5-phosphate aldolase (B8822740) (DERA) have been developed for the enantioselective synthesis of these intermediates. nih.gov Significant improvements in this enzymatic process have been achieved, including a nearly 400-fold increase in volumetric productivity and a 10-fold reduction in catalyst loading. nih.gov

Table 1: Comparison of Atorvastatin Calcium Synthesis Strategies

Strategy Key Features Advantages Reference
Paal-Knorr Condensation Convergent route involving a 1,4-diketone and a protected amine. High yields, scalable, avoids chromatography for intermediates. nih.govresearchgate.net
Optimized Hydrolysis & Deprotection Isolation of crystalline intermediates, ethyl acetate extraction. High purity (>99.5%) on a kilogram scale. nih.govresearchgate.net
Continuous Crystallization (COBC) Process intensification for producing specific polymorphs. Control over crystal form (stable Form I trihydrate). nih.gov
Biocatalytic Synthesis of Intermediates Enantioselective synthesis of chiral side chains using DERA enzyme. High enantiomeric excess (>99.9%), improved productivity. nih.gov

Chemical Transformation Pathways in Atorvastatin Calcium Production

The synthesis of atorvastatin calcium involves a series of key chemical transformations. A common pathway begins with the synthesis of the pyrrole (B145914) core, often via the Paal-Knorr reaction. nih.govresearchgate.net This involves the reaction of an elaborated 1,4-diketone with a fully protected chiral amino side chain. nih.gov

One documented large-scale synthesis starts from an advanced ketal ester intermediate. nih.govresearchgate.net The subsequent steps involve:

Ketal Deprotection: The ketal protecting group on the side chain is removed under acidic conditions. nih.gov

Ester Hydrolysis: The tert-butyl ester group is hydrolyzed, typically using a base like sodium hydroxide. nih.govbiomolther.org

Salt Formation: The resulting sodium salt of atorvastatin is then converted to the calcium salt by reaction with a calcium source, such as calcium acetate or calcium chloride. nih.govresearchgate.netbiomolther.org

An alternative pathway involves the use of a boronate ester intermediate. biomolther.orgbiomolther.org This intermediate undergoes hydrolysis under basic conditions to yield a lactone. biomolther.orgbiomolther.org The lactone ring is then opened with a base to form the sodium salt, which is subsequently converted to the atorvastatin calcium salt. biomolther.org

The synthesis of the crucial chiral side chain itself involves multiple steps. One biocatalytic route utilizes a DERA-catalyzed tandem aldol (B89426) reaction to create a 6-carbon intermediate with two stereogenic centers from simple 2-carbon starting materials. nih.gov This intermediate is then chemically converted to versatile synthons applicable to atorvastatin synthesis. nih.gov

Table 2: Key Chemical Intermediates in Atorvastatin Synthesis

Intermediate Name Chemical Structure/Description Role in Synthesis Reference
(4R-cis)-6-[-2-[3-phenyl-4-(phenyl-carbamoyl)-2-(4-flourophenyl)-5-(1-methyl-ethyl)-pyrrol-1-yl]-ethyl]-2,2-dimethyl- nih.govnih.govdioxane-4-yl-acetic acid-tert-butyl ester A protected diol ester, an advanced intermediate in the Paal-Knorr route. Precursor to the final deprotection and salt formation steps. google.com
2-((4R,6R)-6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-ethyl)-2-phenyl-1,3,2-dioxaborinan-4-yl)acetic acid tert-butyl ester A boronate ester intermediate. Undergoes hydrolysis to form a lactone intermediate. biomolther.orgbiomolther.org
Atorvastatin Lactone The penultimate intermediate before conversion to the calcium salt. Formed from the hydrolysis of ester intermediates and subsequently opened to form the salt. google.combiomolther.orggoogle.com
(3R,5S)-6-Chloro-2,4,6-trideoxy-erythro-hexose A chiral intermediate formed via a DERA-catalyzed reaction. A key building block for the statin side chain. nih.gov

Purification Techniques for High-Purity Atorvastatin Calcium Trihydrate

Achieving the high purity required for an active pharmaceutical ingredient (API) like atorvastatin calcium trihydrate necessitates effective purification techniques, with crystallization being the primary method. The specific polymorphic form of atorvastatin calcium is critical, as different forms can have different properties. Form I is a particularly stable and non-hygroscopic trihydrate. nih.gov

Several crystallization techniques are employed:

Antisolvent Crystallization: This is a common method where a solvent in which the compound is soluble is mixed with an "antisolvent" in which it is not, causing the compound to precipitate. In one method, crude atorvastatin calcium is purified via a combined cooling and antisolvent crystallization (CCAC) process. nih.gov

Recrystallization: This involves dissolving the crude product in a suitable solvent and then allowing it to crystallize, often by cooling or by adding an antisolvent. A described purification process involves recrystallizing I-type atorvastatin calcium crude product from a mixed solvent of an alcohol and an ether. google.com The resulting L-type atorvastatin calcium is then converted to the desired I-type in a methanol-water solution. google.com

Extraction and Precipitation: In an improved kilogram-scale synthesis, a key purification step involves using ethyl acetate to extract the atorvastatin calcium hemi-calcium salt from the aqueous reaction mixture. nih.govresearchgate.net The purity is further enhanced by crystallization from hot ethanol (B145695), achieving 99.9% purity. nih.gov

Seeding: To control crystal size and form on a large scale, a seeding technique is used. A seed slurry of crystalline atorvastatin trihydrate is added to a supersaturated reaction mixture to promote the growth of crystals within a consistent size range. google.com Methyl tert-butyl ether can be used to create this supersaturated crystallization matrix. google.com

Table 3: Purification Parameters for Atorvastatin Calcium Trihydrate

Technique Solvent/Antisolvent System Key Parameters Outcome Reference
Recrystallization Methanol/Water Temperature: 40-60°C, Stirring Time: 2-4 hours Conversion of L-type to I-type atorvastatin calcium. google.com
Extraction & Crystallization Ethyl Acetate / Ethanol Extraction from aqueous NaOH, followed by crystallization from hot 96% ethanol. Purity >99.5%, scalable to 7 kg. nih.gov
Seeding in Supersaturated Solution Water/Methanol/Methyl tert-butyl ether Addition of a seed slurry to a supersaturated solution. Consistent crystal size on a factory scale. google.com
Solvent Drop Grinding Methanol/Water (few drops) Grinding with coformers like glucosamine (B1671600) hydrochloride or nicotinamide. Formation of cocrystals to enhance dissolution. nih.gov

Molecular Mechanism of Action and Biochemical Interactions of Atorvastatin Calcium Trihydrate

Enzyme Inhibition Kinetics: HMG-CoA Reductase

Atorvastatin (B1662188) calcium trihydrate functions as a potent and selective competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.govnih.gov This enzyme is the rate-limiting step in the biosynthesis of cholesterol. nih.govyoutube.com By binding to the active site of HMG-CoA reductase, atorvastatin blocks the conversion of HMG-CoA to mevalonate (B85504), a crucial precursor in the cholesterol synthesis pathway. nih.govdrugbank.comdrugbank.com This inhibition is a key mechanism for its lipid-lowering effects. nih.gov

Unlike some other statins, atorvastatin itself is the active molecule and does not require metabolic activation. drugbank.com Its inhibitory action primarily takes place in the liver, the main site of cholesterol production. drugbank.com The resulting decrease in intracellular cholesterol concentration triggers a cascade of regulatory events. nih.govyoutube.com

Atorvastatin is metabolized by cytochrome P450 3A4 (CYP3A4) into ortho- and para-hydroxylated derivatives. drugbank.comnih.gov These metabolites are also active, and their in vitro inhibition of HMG-CoA reductase is equivalent to that of the parent atorvastatin compound. drugbank.com Approximately 70% of the circulating inhibitory activity for HMG-CoA reductase is attributed to these active metabolites, contributing to the prolonged therapeutic effect of the drug. drugbank.comnih.gov

ComponentRole in HMG-CoA Reductase Inhibition
Atorvastatin Active competitive inhibitor of HMG-CoA reductase. nih.govdrugbank.com
Ortho-hydroxyatorvastatin Active metabolite with HMG-CoA reductase inhibitory activity equivalent to the parent compound. drugbank.comnih.gov
Para-hydroxyatorvastatin Active metabolite with HMG-CoA reductase inhibitory activity equivalent to the parent compound. drugbank.comnih.gov

Impact on Mevalonate Pathway Regulation

The inhibition of HMG-CoA reductase by atorvastatin has significant downstream consequences on the mevalonate pathway. nih.govnih.gov This pathway is responsible for producing not only cholesterol but also a variety of non-sterol isoprenoid compounds essential for various cellular functions. nih.gov By blocking the initial rate-limiting step, atorvastatin effectively curtails the synthesis of mevalonic acid, the precursor for all subsequent products in the pathway. drugbank.comdrugbank.com

This reduction in mevalonate availability leads to decreased synthesis of critical isoprenoids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov These molecules are vital for the post-translational modification of small GTP-binding proteins like Ras and Rho, a process known as prenylation. nih.govnih.gov The proper functioning and membrane localization of these signaling proteins are dependent on prenylation. Therefore, by limiting the supply of FPP and GGPP, atorvastatin interferes with these fundamental cellular signaling processes. nih.govnih.gov

Molecular Regulation of Hepatic LDL Receptors

The primary therapeutic effect of atorvastatin—the lowering of low-density lipoprotein cholesterol (LDL-C)—is a direct consequence of its impact on hepatic cholesterol levels. nih.gov The inhibition of HMG-CoA reductase leads to a depletion of the intracellular cholesterol pool within liver cells. nih.govyoutube.com

This decrease in hepatic cholesterol stimulates a compensatory cellular response. nih.gov Specifically, it leads to the upregulation of the gene encoding the LDL receptor. youtube.comdrugbank.com The increased synthesis of LDL receptors results in a higher density of these receptors on the surface of hepatocytes. nih.gov These receptors are responsible for binding to and clearing circulating LDL particles from the bloodstream. nih.govnih.gov The enhanced uptake and subsequent catabolism of LDL by the liver effectively reduces the concentration of LDL-C in the plasma. nih.govyoutube.com Atorvastatin also reduces the production of LDL particles. nih.gov Furthermore, studies have shown that atorvastatin can suppress the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that targets LDL receptors for degradation, thereby further increasing the number of active receptors on the cell surface. nih.gov

Investigation of Molecular Pleiotropic Mechanisms (e.g., farnesylation, geranylgeranylation, Akt phosphorylation)

Beyond its primary lipid-lowering effects, atorvastatin exhibits several pleiotropic (non-lipid-related) mechanisms that are linked to the inhibition of the mevalonate pathway. These effects stem from the reduced availability of the isoprenoid intermediates farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov

Inhibition of Farnesylation and Geranylgeranylation: FPP and GGPP are essential lipid attachments for the post-translational modification of a wide range of proteins, including small GTP-binding proteins (e.g., Ras, Rho, Rab). nih.govnih.gov This process, known as prenylation (which includes farnesylation and geranylgeranylation), anchors these signaling proteins to cell membranes, which is critical for their function. By depleting FPP and GGPP, atorvastatin inhibits protein prenylation, thereby modulating various signaling pathways that control cell growth, differentiation, and inflammation. nih.govnih.gov This inhibition of protein prenylation is thought to contribute to the cardiovascular protective effects of statins that extend beyond cholesterol reduction. nih.gov

Akt Phosphorylation: Some research suggests that atorvastatin may influence cell signaling pathways such as the PI3K/Akt pathway. nih.gov It has been proposed that atorvastatin may sensitize certain cells to cytostatic drugs, possibly through the mTOR-dependent inhibition of Akt phosphorylation. nih.gov The v-maf musculoaponeurotic fibrosarcoma oncogene homolog A (MafA) expression and β-cell function after atorvastatin treatment were significantly restored by supplementation with GGPP, an effect potentially mediated by small G protein prenylation. nih.gov

Metabolic Pathways and Metabolite Characterization (e.g., Cytochrome P450 3A4, Glucuronidation)

Atorvastatin undergoes extensive metabolism, primarily in the liver and intestine. drugbank.com The main metabolic pathway involves hydroxylation mediated by the cytochrome P450 (CYP) enzyme system, followed by further modification. drugbank.comresearchgate.net

Cytochrome P450 3A4 (CYP3A4): Atorvastatin is a substrate for CYP3A4. drugbank.comknu.ac.kr This enzyme is responsible for its oxidation into two major active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin). nih.govknu.ac.krresearchgate.net Both of these metabolites exhibit HMG-CoA reductase inhibitory activity comparable to the parent drug. drugbank.com Studies comparing the intrinsic clearance rates have shown that CYP3A4 is the major P450 isoform responsible for atorvastatin metabolism over CYP3A5. knu.ac.krresearchgate.net

Glucuronidation: Atorvastatin and its hydroxylated metabolites can undergo glucuronidation. drugbank.comresearchgate.net The active acid forms can be converted to inactive atorvastatin lactone. nih.gov This conversion can occur via the formation of an acyl-glucuronide intermediate, a reaction catalyzed predominantly by the enzyme UDP-glucuronosyltransferase 1A3 (UGT1A3). drugbank.comnih.gov The resulting lactones can be hydrolyzed back to their corresponding acid forms, creating an equilibrium. drugbank.com

Table of Atorvastatin Metabolites and Associated Enzymes

Metabolite Formation Pathway Key Enzyme(s) Activity
ortho-hydroxyatorvastatin Hydroxylation CYP3A4 nih.govknu.ac.kr Active drugbank.com
para-hydroxyatorvastatin Hydroxylation CYP3A4 nih.govknu.ac.kr Active drugbank.com

Drug Transporter Interaction Mechanisms (e.g., P-glycoprotein, BCRP, SLCO1B1)

The absorption, distribution, and elimination of atorvastatin are significantly influenced by various drug transporters. pharmgkb.orgresearchgate.net Interactions with these transporters can affect the drug's plasma concentration and are a key factor in potential drug-drug interactions. pharmgkb.orgnih.gov

P-glycoprotein (P-gp): Atorvastatin is identified as both a substrate and an inhibitor of P-glycoprotein (encoded by the ABCB1 gene), an efflux transporter found in the intestine, liver, and other tissues. pharmgkb.orgnih.gov As a substrate, its intestinal absorption may be limited by P-gp-mediated efflux back into the gut lumen. researchgate.net

Breast Cancer Resistance Protein (BCRP): Atorvastatin is also a substrate of BCRP, another efflux transporter. pharmgkb.orgresearchgate.net BCRP can limit the intestinal absorption and facilitate the biliary clearance of atorvastatin. pharmgkb.org

Organic Anion Transporting Polypeptide 1B1 (SLCO1B1): Atorvastatin is a substrate of the hepatic uptake transporter OATP1B1 (encoded by the SLCO1B1 gene), as well as OATP1B3. pharmgkb.orgnih.gov These transporters are crucial for the efficient extraction of atorvastatin from the blood into hepatocytes, its primary site of action. nih.gov Metabolites of atorvastatin are also substrates of OATP1B1. pharmgkb.org Genetic polymorphisms in the SLCO1B1 gene that reduce the transporter's function can lead to significantly increased plasma concentrations of atorvastatin, highlighting the transporter's critical role in its clearance. nih.gov

Table of Drug Transporters Interacting with Atorvastatin

Transporter Gene Type Role in Atorvastatin Disposition
P-glycoprotein (P-gp) ABCB1 Efflux Limits intestinal absorption; involved in drug-drug interactions. pharmgkb.orgnih.gov
Breast Cancer Resistance Protein (BCRP) ABCG2 Efflux Limits intestinal absorption and mediates biliary clearance. pharmgkb.org
Organic Anion Transporting Polypeptide 1B1 (OATP1B1) SLCO1B1 Uptake Mediates hepatic uptake of atorvastatin from the blood. pharmgkb.orgnih.gov

| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | SLCO1B3 | Uptake | Mediates hepatic uptake of atorvastatin. pharmgkb.org |

Advanced Analytical Methodologies for Atorvastatin Calcium Trihydrate Research

Chromatographic Techniques

Chromatographic methods are fundamental in the separation, identification, and quantification of Atorvastatin (B1662188) calcium trihydrate and its related substances. These techniques offer high resolution and sensitivity, making them indispensable for pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the assessment of Atorvastatin calcium trihydrate. The development of a robust HPLC method involves the systematic optimization of various parameters to achieve the desired separation and quantification.

A common approach is the use of reversed-phase HPLC (RP-HPLC). Method development often begins with the selection of a suitable stationary phase, typically a C18 column, which provides a nonpolar environment for the separation of the relatively nonpolar Atorvastatin molecule. The mobile phase composition is then meticulously optimized. A typical mobile phase might consist of a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state for retention and separation. scispace.com For instance, one method employs a mobile phase of methanol and water in a 90:10 ratio. ijprajournal.com Another validated method utilizes a mobile phase composed of methanol, water, acetonitrile, and orthophosphoric acid (85:10:4:1 v/v) with the pH adjusted to 3.2. scispace.com

The flow rate is another critical parameter, with a typical rate being around 1.0 to 1.8 mL/min. scispace.comresearchgate.net Detection is most commonly performed using a UV detector, with the wavelength set at the absorption maximum of Atorvastatin, which is frequently reported around 246 nm or 247 nm. scispace.comcore.ac.uk

Once the chromatographic conditions are optimized, the method must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its reliability. scispace.comresearchgate.net Validation encompasses the evaluation of several key parameters:

Linearity: This is established by analyzing a series of standard solutions of Atorvastatin calcium trihydrate at different concentrations. The response (peak area) is plotted against the concentration, and the correlation coefficient (r²) is calculated to demonstrate the linear relationship. Linearity has been demonstrated in ranges such as 100-250 µg/mL and 8.13-23.77 µg/mL. ijprajournal.comcore.ac.uk

Accuracy: The accuracy of the method is determined by recovery studies, where a known amount of the standard drug is added to a sample and the recovery percentage is calculated. An accuracy of 101.5% has been reported. scispace.com

Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by analyzing multiple replicates of the same sample on the same day and on different days, respectively. The results are expressed as the relative standard deviation (%RSD), with values typically below 2% being acceptable. ijprajournal.com

Specificity: This ensures that the method can accurately measure the analyte in the presence of other components such as impurities, degradation products, or excipients.

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. Reported values for LOD and LOQ for Atorvastatin calcium have been as low as 0.0008 µg/mL and 0.0002 µg/mL, respectively. scispace.com

Robustness: The robustness of the method is evaluated by making small, deliberate changes to the method parameters (e.g., flow rate, mobile phase composition, pH) and observing the effect on the results. scispace.com

Table 1: Examples of HPLC Method Parameters for Atorvastatin Calcium Trihydrate Analysis
ParameterMethod 1Method 2Method 3
Column Phenomenex RP-C18 (250 x 4.6mm, 5µm) ijprajournal.comC18 column (25 cm x 4.6 mm) scispace.comLiChrospher® 100 RP-18 (5 µm) core.ac.uk
Mobile Phase Methanol: Water (90:10) ijprajournal.comMethanol:Water:Acetonitrile:Orthophosphoric acid (85:10:4:1 v/v), pH 3.2 scispace.com0.1% Acetic acid solution: Acetonitrile (45:55, v/v), pH 3.8 core.ac.uk
Flow Rate 1 mL/min ijprajournal.com1.8 mL/min scispace.com0.8 mL/min core.ac.uk
Detection Wavelength 254 nm ijprajournal.com247 nm scispace.com246 nm core.ac.uk
Retention Time 3.81 min ijprajournal.comNot specified~6.3 min core.ac.uk
Linearity Range 100-250 µg/ml ijprajournal.comNot specified8.13 to 23.77 µg/mL core.ac.uk
LOD Not specified0.0008 µg/ml scispace.comNot specified
LOQ Not specified0.0002 µg/ml scispace.comNot specified

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures.

When coupled with mass spectrometry (MS), UPLC-MS becomes a powerful tool for the analysis of Atorvastatin calcium trihydrate, particularly in complex matrices like biological fluids. The mass spectrometer provides highly selective and sensitive detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments.

A UPLC-MS/MS method has been developed and validated for the quantitative determination of Atorvastatin calcium in human plasma. nih.gov In such methods, separation is often achieved on a C18 reversed-phase column with gradient elution. nih.gov The mobile phase typically consists of an aqueous component with an acid modifier (e.g., 0.2% formic acid in water) and an organic solvent like acetonitrile. nih.gov

The mass spectrometer is operated in tandem mode (MS/MS), which involves the selection of a precursor ion (the molecular ion of Atorvastatin) and its fragmentation to produce specific product ions. This process, known as multiple reaction monitoring (MRM), provides excellent specificity and reduces background noise. For Atorvastatin, the precursor-to-product ion transition of m/z 557.0 → 453.0 has been used for quantification in negative ion mode. nih.gov An internal standard, such as Rosuvastatin calcium, is often used to improve the accuracy and precision of the method. nih.gov

The high sensitivity of UPLC-MS/MS allows for the quantification of very low concentrations of Atorvastatin, with calibration curves being linear over a range of 0.05 to 50 ng/mL. nih.gov This makes the technique particularly suitable for pharmacokinetic studies. nih.gov

Table 2: UPLC-MS/MS Method Parameters for Atorvastatin Calcium in Human Plasma
ParameterValue
Chromatography System UHPLC nih.gov
Mass Spectrometer Tandem triple quadrupole MS nih.gov
Column Dikma Leapsil C18 (100 × 2.1 mm, 2.7 µm) nih.gov
Mobile Phase 0.2% (v/v) formic acid in water and acetonitrile (gradient elution) nih.gov
Flow Rate 0.3 mL/min nih.gov
Ionization Mode Turbo ion spray source in negative mode nih.gov
Precursor-to-Product Ion Transition (Atorvastatin) m/z 557.0 → 453.0 nih.gov
Precursor-to-Product Ion Transition (Internal Standard - Rosuvastatin) m/z 480.0 → 418.0 nih.gov
Linearity Range 0.05 to 50 ng/mL nih.gov

Thin Layer Chromatography (TLC) and its more advanced version, High-Performance Thin Layer Chromatography (HPTLC), are valuable techniques for the qualitative and quantitative analysis of Atorvastatin calcium trihydrate. HPTLC offers improved resolution, sensitivity, and reproducibility compared to conventional TLC.

In HPTLC, the stationary phase is a pre-coated plate with a uniform layer of adsorbent, typically silica gel 60 F254. researchgate.netglobalresearchonline.net The mobile phase, a mixture of solvents, migrates up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases.

For the analysis of Atorvastatin calcium, various mobile phase compositions have been reported. One method for the simultaneous estimation of Atorvastatin calcium and Nicotinic acid uses a mobile phase of benzene: ethyl acetate (B1210297): toluene: methanol: glacial acetic acid (3:4:2.6:0.4:0.5 v/v/v/v). researchgate.net Another method for Atorvastatin calcium and Aspirin employs Chloroform: toluene: methanol: glacial acetic acid (4:5.6:0.4:0.5 v/v/v/v). globalresearchonline.net

After development, the plate is dried, and the separated spots are visualized, often under UV light. Densitometric evaluation is then performed at a specific wavelength, such as 247 nm, to quantify the amount of Atorvastatin calcium present. researchgate.netglobalresearchonline.net The retention factor (Rf) value is used for identification. For example, in one study, Atorvastatin calcium had an Rf value of 0.64 ± 0.002. researchgate.net

HPTLC methods for Atorvastatin calcium are validated for parameters such as accuracy, linearity, precision, LOD, and LOQ, in accordance with ICH guidelines. researchgate.netglobalresearchonline.net This technique is particularly useful for stability-indicating assays, where it can effectively separate the parent drug from its degradation products. ijsrst.com

Table 3: HPTLC Method Parameters for Atorvastatin Calcium Trihydrate Analysis
ParameterMethod 1 (with Nicotinic Acid)Method 2 (with Aspirin)
Stationary Phase Pre-coated silica gel 60 GF 254 TLC plate researchgate.netPre-coated silica gel 60 GF 254 TLC plate globalresearchonline.net
Mobile Phase Benzene: Ethyl acetate: Toluene: Methanol: Glacial acetic acid (3:4:2.6:0.4:0.5 v/v/v/v) researchgate.netChloroform: Toluene: Methanol: Glacial acetic acid (4:5.6:0.4:0.5 v/v/v/v) globalresearchonline.net
Detection Wavelength 247 nm researchgate.net247 nm globalresearchonline.net
Rf Value of Atorvastatin 0.64 ± 0.002 researchgate.net0.61 ± 0.0084 globalresearchonline.net

Spectroscopic Approaches

Spectroscopic methods are widely used for the characterization and quantification of Atorvastatin calcium trihydrate. These techniques are based on the interaction of electromagnetic radiation with the molecule.

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative estimation of Atorvastatin calcium trihydrate in bulk and pharmaceutical dosage forms. The method is based on the measurement of the absorption of UV radiation by the molecule, which contains chromophores.

The development of a UV-Vis spectrophotometric method begins with the selection of a suitable solvent in which the drug is soluble and stable. Methanol is a commonly used solvent for Atorvastatin calcium. iglobaljournal.comajrconline.org The absorption spectrum of the drug solution is then recorded over a range of wavelengths (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For Atorvastatin calcium in methanol, the λmax is consistently reported to be around 246-247.5 nm. iglobaljournal.comajrconline.org In a 2.0 M urea solution, the λmax is observed at 240 nm. sphinxsai.comresearchgate.net

The method is validated according to ICH guidelines. A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The method should obey Beer's law, which states that the absorbance is directly proportional to the concentration of the analyte. Linearity has been demonstrated in concentration ranges such as 5-25 µg/mL and 3-30 µg/mL. iglobaljournal.comajrconline.org

Validation also includes the determination of accuracy (through recovery studies), precision (repeatability and intermediate precision), and specificity. iglobaljournal.comajrconline.org The results of the analysis are often validated statistically. sphinxsai.comresearchgate.net

Table 4: UV-Vis Spectrophotometric Method Parameters for Atorvastatin Calcium Trihydrate
ParameterMethod 1Method 2Method 3
Solvent Methanol iglobaljournal.comMethanol ajrconline.org2.0 M Urea solution sphinxsai.comresearchgate.net
λmax 246 nm iglobaljournal.com247.5 nm ajrconline.org240 nm sphinxsai.comresearchgate.net
Linearity Range 5-25 µg/mL iglobaljournal.com3-30 µg/mL ajrconline.orgNot specified
% Recovery 99.96% - 100.03% iglobaljournal.comNot specified99.26% - 100.12% sphinxsai.com

Solid-State Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique used to study the structure and dynamics of solid materials at the molecular level. For Atorvastatin calcium trihydrate, ssNMR is particularly valuable for characterizing its polymorphic forms, as different crystal structures will give rise to distinct NMR spectra. researchgate.net

The most stable crystalline form of Atorvastatin calcium is Form I. researchgate.net Solid-state NMR studies, including 13C, 19F, and 15N magic angle spinning (MAS) NMR, have been conducted on this form. researchgate.netnih.gov Magic angle spinning is a technique used to average out anisotropic interactions, which would otherwise lead to very broad lines in the spectra of solid samples.

These studies provide detailed information about the local environment of each nucleus in the molecule. The chemical shifts observed in the ssNMR spectra are highly sensitive to the molecular conformation and intermolecular interactions, such as hydrogen bonding. researchgate.net

By analyzing the ssNMR data, including techniques like 13C-1H and 13C-19F Heteronuclear Correlation (HETCOR) spectroscopy, it is possible to assign the chemical shifts to specific atoms in the Atorvastatin molecule. researchgate.netnih.gov This information has been instrumental in proposing a possible structure for Form I of Atorvastatin calcium, with the solid-state NMR data indicating that the asymmetric unit of this material contains two atorvastatin molecules. researchgate.netnih.gov

Table 5: Solid-State NMR Studies on Atorvastatin Calcium Trihydrate (Form I)
TechniqueNuclei StudiedInformation Obtained
Magic Angle Spinning (MAS) NMR researchgate.netnih.gov13C, 19F, 15NChemical shift tensors, information on molecular conformation and intermolecular interactions.
Heteronuclear Correlation (HETCOR) Spectroscopy researchgate.netnih.gov13C-1H, 13C-19FComplete chemical shift assignments for carbon and fluorine atoms.
Overall Analysis-Indicated the presence of two atorvastatin molecules in the asymmetric unit, leading to a proposed structure for Form I. researchgate.netnih.gov

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of molecules, making it a valuable tool for the characterization of pharmaceutical solids. In the analysis of atorvastatin calcium trihydrate, Raman spectroscopy is employed to identify and differentiate its polymorphic forms, monitor its physical stability, and detect any potential chemical transformations. This technique is particularly useful in distinguishing between the crystalline and amorphous states of the compound, as well as identifying different hydrated forms. The Raman spectrum of atorvastatin calcium trihydrate exhibits characteristic peaks corresponding to the various functional groups present in its molecular structure, allowing for a unique spectroscopic fingerprint. Researchers utilize this technique to confirm the solid-state form of the active pharmaceutical ingredient (API) in both bulk material and finished dosage forms, ensuring consistency and quality.

Advanced Solid-State Analytical Techniques

The solid-state properties of an active pharmaceutical ingredient (API) like atorvastatin calcium trihydrate are critical as they can influence its stability, solubility, and bioavailability. Advanced solid-state analytical techniques are therefore essential for its comprehensive characterization.

Differential Scanning Calorimetry (DSC) Applications

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For atorvastatin calcium trihydrate, DSC is instrumental in determining its thermal properties, including melting point, glass transition temperature, and the enthalpy of transitions.

DSC thermograms of atorvastatin calcium trihydrate typically show a broad endothermic event at approximately 80–120 °C, which is attributed to the loss of water molecules from the hydrated crystal structure. plos.org This is followed by a sharper endothermic peak around 155.4 °C, corresponding to the melting point of Form I of the compound. plos.org The presence of a glass transition temperature (Tg), often observed between 145 and 155 °C in certain processed samples, can indicate the presence of an amorphous form of the drug. plos.org The DSC profile can be influenced by the heating rate, suggesting that the dehydration process is kinetic in nature. nih.gov Variations in the DSC profile, such as shifts in peak temperatures or changes in enthalpy, can indicate polymorphic impurities or interactions with excipients in a formulation. plos.orgnih.gov For instance, one study noted that a sample with polymorphic impurities exhibited multiple endothermic peaks and a significantly lower enthalpy of fusion. nih.gov

Thermal Events of Atorvastatin Calcium Trihydrate (Form I) Observed by DSC

Thermal EventTemperature Range (°C)DescriptionReference
Dehydration80-120Broad endotherm corresponding to the loss of water of hydration. plos.org
Melting~155.4Sharp endotherm corresponding to the melting of the crystalline form. plos.org
Glass Transition (Amorphous)145-155Observed in samples with amorphous content. plos.org

Thermogravimetric Analysis (TGA) Applications

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is a crucial technique for determining the water content and thermal stability of atorvastatin calcium trihydrate. TGA curves for this compound typically show a multi-step weight loss. The initial weight loss, occurring in the temperature range of 40-140°C, corresponds to the loss of the three water molecules of hydration, confirming its trihydrate nature. nih.gov This dehydration can occur in distinct steps. nih.govresearchgate.net Following dehydration, further weight loss at higher temperatures (above 175-210°C) indicates the thermal decomposition of the atorvastatin molecule itself. plos.orgnih.gov TGA is also used in conjunction with other techniques to study drug-excipient compatibility, where changes in the decomposition profile of the drug in the presence of an excipient can suggest an interaction. plos.org

X-ray Powder Diffractometry (XRPD) Applications

X-ray Powder Diffractometry (XRPD) is a powerful non-destructive technique for the characterization of crystalline materials. It provides a unique diffraction pattern for each crystalline form, acting as a fingerprint for identification. XRPD is the primary method for identifying the polymorphic form of atorvastatin calcium trihydrate, with Form I being the most common and stable form. nih.gov The XRPD pattern of Form I is characterized by distinct peaks at specific 2θ angles, including prominent peaks at approximately 9.07°, 9.41°, 10.18°, 10.46°, 11.76°, 12.10°, and 16.96°. nih.gov

This technique is essential for:

Polymorph identification and screening: Distinguishing between different crystalline forms and identifying new ones. nih.govresearchgate.net

Assessing crystallinity: Differentiating between crystalline and amorphous material, as amorphous forms will not produce sharp diffraction peaks. plos.org

Detecting polymorphic impurities: The presence of additional peaks in the diffractogram can indicate a mixture of polymorphic forms. nih.gov

Monitoring solid-state transformations: XRPD can be used to track changes in the crystal structure during manufacturing processes or upon storage. plos.org

The crystal structure of atorvastatin calcium trihydrate Form I has been solved using synchrotron X-ray powder diffraction data, revealing a triclinic crystal system with space group P1. researchgate.netresearchgate.net

Method Validation Parameters (e.g., Linearity, Accuracy, Precision, Robustness, Limit of Detection, Limit of Quantification)

The validation of analytical methods is crucial to ensure their reliability for the quantitative determination of atorvastatin calcium trihydrate and its impurities. Validation is performed according to guidelines from the International Conference on Harmonisation (ICH).

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte. For atorvastatin calcium, linearity is typically established over a range of concentrations, and a correlation coefficient (r²) close to 1.0 indicates a strong linear relationship. nih.govmdpi.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovery is calculated. nih.gov

Precision: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. The precision is expressed as the relative standard deviation (RSD). nih.gov

Robustness: Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. This ensures the method's reliability during normal usage. nih.gov

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. It is often determined based on the signal-to-noise ratio, typically 3:1. nih.gov

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. A typical signal-to-noise ratio for LOQ is 10:1. nih.gov

Representative Method Validation Parameters for Atorvastatin Calcium Analysis

ParameterTypical FindingReference
Linearity Range2.0 - 160 µg/mL (method dependent) researchgate.net
Correlation Coefficient (r²)>0.999 nih.govmdpi.com
Accuracy (% Recovery)95.20% to 104.62% researchgate.net
Precision (% RSD)<2.0% nih.gov
LOD0.05 - 0.13 µg/mL (method dependent) mdpi.comscispace.com
LOQ0.10 - 0.32 µg/mL (method dependent) researchgate.netscispace.com

Applications in Impurity Profiling and Degradation Product Analysis

Impurity profiling is the identification and quantification of impurities in a drug substance. For atorvastatin calcium trihydrate, this is critical for ensuring its safety and efficacy. Forced degradation studies are conducted to identify potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. nih.gov These studies help in developing stability-indicating analytical methods.

High-performance liquid chromatography (HPLC) is the most widely used technique for the separation and quantification of atorvastatin and its impurities. researchgate.net Several degradation products of atorvastatin have been identified under different stress conditions:

Acidic Hydrolysis: Atorvastatin is known to be labile in acidic conditions. nih.gov Degradation in acidic media can lead to the formation of several products, including atorvastatin lactone and other dehydration products. nih.govmdpi.com

Oxidative Degradation: Under oxidative stress, such as exposure to hydrogen peroxide, atorvastatin can form various oxidation products. nih.govijpsdronline.com

Thermal Degradation: Exposure to high temperatures can also lead to the formation of degradation products. nih.gov

Photolytic Degradation: Atorvastatin can degrade upon exposure to light, leading to the formation of photolytic degradation products. nih.gov

The development of stability-indicating HPLC methods allows for the separation of these degradation products from the parent drug and its process-related impurities. nih.gov The structures of these degradation products are often elucidated using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govijpsdronline.com

Common Degradation Products of Atorvastatin Calcium Under Stress Conditions

Stress ConditionKnown Degradation Products/ImpuritiesReference
Acidic HydrolysisImpurity H, Impurity J, Atorvastatin Lactone nih.govmdpi.com
Oxidative StressImpurity L, Impurity D, and other oxidative adducts nih.govijpsdronline.com
Thermal StressImpurity H, Impurity J nih.gov
Photolytic StressImpurity J, Impurity L, Impurity D nih.gov

Degradation Kinetics and Stability Profile of Atorvastatin Calcium Trihydrate

Forced Degradation Studies under Stress Conditions

Forced degradation studies, also known as stress testing, are essential to elucidate the intrinsic stability of a drug substance. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation and identify potential degradation products. irjmets.com For atorvastatin (B1662188) calcium trihydrate, significant degradation has been observed under acidic, oxidative, thermal, and photolytic stress. nih.govnih.govresearchgate.net

Acid Hydrolysis Degradation Pathways and Kinetics

Atorvastatin calcium trihydrate is notably susceptible to degradation in acidic environments. nih.govbeilstein-journals.org Studies have shown that the degradation in an acidic medium follows first-order kinetics. nih.govmendeley.commdpi.com This indicates that the rate of degradation is directly proportional to the concentration of the drug.

One study reported a rate constant (k) of 1.88 × 10⁻² s⁻¹ for the degradation of atorvastatin in an acidic medium, highlighting its relative instability under these conditions. nih.govmendeley.commdpi.com The primary degradation pathway under moderately acidic conditions, such as in the presence of 0.1 M HCl, involves the lactonization of the 3,5-dihydroxyheptanoate side chain to form atorvastatin lactone. nih.govbeilstein-journals.org More drastic acidic conditions can lead to further dehydration of this lactone. beilstein-journals.org Under extremely strong acidic conditions, such as refluxing with concentrated hydrochloric acid, novel degradation products have been identified. nih.gov

In one investigation, subjecting atorvastatin to an acidic medium resulted in partial degradation and the formation of two distinct degradation products. nih.govmdpi.com Another study identified the formation of an unknown degradation impurity, designated A1, along with known impurities H and J, during acid hydrolysis. nih.gov

Alkaline Hydrolysis Degradation Pathways and Kinetics

In contrast to its behavior in acidic conditions, atorvastatin calcium trihydrate demonstrates greater stability under alkaline hydrolysis. Some studies have reported no observable degradation when the compound is subjected to base hydrolysis. nih.gov However, other research indicates that degradation does occur in basic media, albeit following zero-order kinetics. nih.govmendeley.commdpi.com

A zero-order kinetic model implies that the rate of degradation is constant and independent of the drug concentration. The rate constant (k) for degradation in a basic medium was determined to be 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹. nih.govmendeley.commdpi.com This significantly lower rate constant, compared to that observed in acidic conditions, confirms the greater stability of atorvastatin in alkaline environments. nih.govmendeley.com While degradation is observed through a reduction in the drug's peak area in chromatographic analysis, the identification of specific degradation products under basic conditions has proven challenging in some studies. mdpi.com

Oxidative Degradation Mechanisms

Oxidative stress is a significant factor in the degradation of atorvastatin calcium trihydrate. The pyrrole (B145914) ring of the atorvastatin molecule is particularly susceptible to oxidation. nih.gov The reaction with oxidizing agents, such as hydrogen peroxide, can lead to the formation of several degradation products. nih.govnih.gov

The proposed mechanism for oxidative degradation often involves the formation of an intermediate endoperoxide, which then undergoes rearrangement and nucleophilic attack. nih.gov Studies have identified several oxidative degradation products, including impurities L and D, as well as two unknown impurities designated O1 and O2. nih.gov Another investigation detailed the formation of an endoperoxide from the pyrrole ring during oxidative degradation. ijpsdronline.com Four specific oxidative degradation products, namely ATV-FX1, ATV-FXA, ATV-FXA1, and FXA2, have been prepared, isolated, and their structures elucidated. nih.gov ATV-FX1, for instance, has a molecular mass that is increased by two oxygen atoms compared to the parent atorvastatin molecule. nih.gov

Thermal Degradation Behavior

Exposure to elevated temperatures can also induce the degradation of atorvastatin calcium trihydrate. Thermal stress studies, typically conducted at temperatures such as 105°C for extended periods, have shown the formation of known impurities H and J. nih.gov The process of thermal degradation can be influenced by factors such as the physical state of the drug (solid or in solution) and the presence of oxygen. google.com

Photolytic Degradation Processes

Atorvastatin calcium trihydrate is also sensitive to light. Photolytic degradation studies, involving exposure to both UV and visible light, have demonstrated the formation of known impurities J, L, and D. nih.gov The extent of degradation is dependent on the intensity and duration of light exposure. To mitigate photolytic degradation, it is recommended that studies and storage be conducted in amber-colored glassware to protect the solutions from light. semanticscholar.org One specific photodecomposition product has been identified as 3-(4-Fluoro-benzoyl)-2-isobutyryl-3-phenyl-oxirane-2-carboxylic acid phenylamide. google.comgoogle.com

Identification and Characterization of Degradation Products

The identification and characterization of degradation products are critical for understanding the stability of atorvastatin calcium trihydrate and for ensuring the safety of its formulations. A variety of analytical techniques, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy, are employed for this purpose. nih.govijpsdronline.com

Several degradation products have been identified across different stress conditions. Under acidic hydrolysis, besides the common atorvastatin lactone, other impurities like H and J and an unknown impurity A1 have been reported. nih.govnih.gov Oxidative stress leads to a different set of degradation products, including impurities L and D, and unknown impurities O1 and O2. nih.gov Some specific, structurally elucidated oxidative degradation products include ATV-cycloFP and ATV-epoxy dion. google.comgoogle.com Thermal and photolytic stress can also generate impurities such as H, J, L, and D. nih.gov

The table below summarizes the degradation products identified under various stress conditions.

Stress ConditionIdentified Degradation Products
Acid Hydrolysis Atorvastatin Lactone, Impurity H, Impurity J, Unknown Impurity A1, Unsaturated Lactone, Bridged Tricyclic Product, Lactone 7. nih.govnih.govbeilstein-journals.org
Alkaline Hydrolysis Degradation observed, but specific products not always identified. mdpi.com
Oxidative Degradation Impurity L, Impurity D, Unknown Impurity O1, Unknown Impurity O2, ATV-FX1, ATV-FXA, ATV-FXA1, FXA2, ATV-cycloFP, ATV-epoxy dion. nih.govnih.govgoogle.comgoogle.com
Thermal Degradation Impurity H, Impurity J. nih.gov
Photolytic Degradation Impurity J, Impurity L, Impurity D, 3-(4-Fluoro-benzoyl)-2-isobutyryl-3-phenyl-oxirane-2-carboxylic acid phenylamide. nih.govgoogle.comgoogle.com

Kinetic Modeling of Degradation Pathways (e.g., Zero-order, First-order, Second-order)

The degradation of Atorvastatin Calcium Trihydrate is significantly influenced by the pH of its environment. nih.gov Stress testing under both acidic and basic conditions has revealed that the degradation process can be described by different kinetic models. nih.gov

Under acidic stress conditions, the degradation of atorvastatin has been found to follow first-order kinetics. nih.govnih.gov This was determined to be the best-fit model, with a linear correlation coefficient (r) close to 1.0000. nih.gov The rate constant (k) for the degradation in an acidic medium was calculated to be 1.88 × 10⁻² s⁻¹. nih.gov This indicates that the rate of degradation is directly proportional to the concentration of the drug remaining.

Conversely, when subjected to basic hydrolysis, the degradation kinetics are best represented by a zero-order model. nih.gov In this case, the rate of degradation is constant and independent of the concentration of the reactants. The rate constant (k) in a basic medium was determined to be 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹. nih.gov

A comparison of the rate constants reveals that the degradation is more rapid in acidic media than in basic media, highlighting the drug's lower stability in acidic environments. nih.gov The formation of degradation products, such as the lactone, is a prominent pathway, especially under acidic conditions. nih.govnih.gov

Interactive Data Table: Kinetic Parameters of Atorvastatin Degradation

Degradation ConditionBest Fit Kinetic ModelRate Constant (k)Correlation Coefficient (r)
Acidic MediumFirst-Order1.88 × 10⁻² s⁻¹ nih.gov~1.0000 nih.gov
Basic MediumZero-Order2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ nih.gov~1.0000 researchgate.net

Influence of Excipients on Atorvastatin Calcium Trihydrate Stability

Excipients are crucial components of pharmaceutical formulations, but they can also significantly impact the chemical stability of the active pharmaceutical ingredient (API). nih.gov Atorvastatin calcium trihydrate is known to be susceptible to degradation, particularly in the presence of acidic excipients which can promote the formation of atorvastatin lactone. nih.govjocpr.com The stability of the drug is also affected by factors like heat, moisture, and light. jocpr.com

The acidic or basic nature of an excipient is a key predictor of its compatibility with atorvastatin calcium. nih.gov Studies have demonstrated a correlation between the apparent surface acidity of an excipient (measured as pH_eq) and the extent of degradation. nih.gov Excipients with a pH_eq below 3 were found to cause significant lactone formation (>0.6% after 6 weeks at 50°C/20% RH), whereas no lactone was formed with excipients having a pH_eq above 6. nih.gov

Compatibility studies using methods like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) have been conducted to assess interactions. researchgate.netresearchgate.net Some studies have indicated physical interactions between atorvastatin and excipients such as microcrystalline cellulose (B213188), magnesium stearate, mannitol, and sodium lauryl sulfate. researchgate.net However, other research found no significant interactions with excipients including microcrystalline cellulose 101, calcium carbonate, lactose (B1674315) monohydrate, croscarmellose sodium, hydroxypropyl cellulose, magnesium stearate, and polysorbate 80 when analyzed by PXRD, FT-IR, and TGA. pharmaexcipients.com The use of water-insoluble alkaline excipients and antioxidants has been proposed as a method to create stable formulations. google.com

Given its susceptibility to hydrolysis and oxidation, processing methods like dry granulation are often preferred over wet granulation to minimize degradation during manufacturing. jocpr.com

Interactive Data Table: Compatibility and Stability of Atorvastatin Calcium Trihydrate with Various Excipients

ExcipientCompatibility/Interaction FindingImpact on StabilityReference
Acidic Excipients (e.g., citric acid, fumaric acid)IncompatibleAccelerate degradation to atorvastatin lactone. nih.gov nih.gov
Microcrystalline Cellulose (Avicel 101)Potential physical interaction observed in some DSC studies. researchgate.netMay destabilize atorvastatin calcium. nih.gov nih.govresearchgate.net
Magnesium StearatePotential physical interaction observed in some DSC studies. researchgate.netMay destabilize atorvastatin calcium. nih.gov nih.govresearchgate.net
MannitolPotential physical interaction observed in some DSC studies. researchgate.netMay destabilize atorvastatin calcium. nih.gov nih.govresearchgate.net
Sodium Lauryl SulfatePotential physical interaction observed in some DSC studies. researchgate.netMay destabilize atorvastatin calcium. nih.gov nih.govresearchgate.net
Calcium CarbonateGenerally considered compatible. pharmaexcipients.comUsed as a stabilizer in commercial formulations. nih.gov pharmaexcipients.comnih.gov
Lactose MonohydrateCompatible. pharmaexcipients.comNo significant interaction reported. researchgate.netpharmaexcipients.com researchgate.netpharmaexcipients.com
Croscarmellose SodiumCompatible. pharmaexcipients.comNo significant interaction reported. pharmaexcipients.com
Docusate SodiumCompatibleEnhanced stability and solubility in gastric media. nih.gov nih.gov
Disodium CitrateCompatibleImproved solid-state stability. nih.gov nih.gov
Water-insoluble alkaline excipientsCompatibleProvide a stabilizing effect. google.com google.com

Advanced Drug Delivery System Design for Atorvastatin Calcium Trihydrate

Self-Emulsifying and Microemulsifying Drug Delivery Systems (SMEDDS/SEDDS)

Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosurfactants, that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. nih.govnih.gov These systems present the drug in a solubilized form, bypassing the dissolution step, which is often the rate-limiting factor for the absorption of poorly water-soluble drugs like atorvastatin (B1662188). nih.govmdpi.com

Formulation Development and Optimization

The development of an effective SEDDS or SMEDDS for atorvastatin calcium trihydrate hinges on the careful selection of excipients (oils, surfactants, and cosurfactants) in which the drug exhibits high solubility. mdpi.comresearchgate.net This is a critical factor to prevent drug precipitation both during storage and after dilution in the gastrointestinal tract. mdpi.com

Several studies have focused on optimizing the formulation of atorvastatin SEDDS and SMEDDS. For instance, a study by Dalir et al. (2020) developed a nanoemulsion system for transdermal delivery using oleic acid as the oil phase, Tween 80 as the surfactant, and a combination of PEG 400, ethanol (B145695), and limonene (B3431351) as cosurfactant and permeation enhancers. nih.gov Another study successfully developed an optimized SMEDDS formulation containing 7.16% Capmul MCM (oil), 48.25% Tween 20 (surfactant), and 44.59% Tetraglycol (cosurfactant), which significantly improved the dissolution rate of atorvastatin. nih.govnih.gov

The process often involves screening various oils, surfactants, and cosurfactants for their ability to solubilize the drug. researchgate.netnih.gov For example, one study investigated the solubility of atorvastatin in vehicles like Captex 355, Capmul MCM, Tween 80, and PEG 400. researchgate.netnih.gov The selection of excipients is followed by the construction of pseudo-ternary phase diagrams to identify the self-emulsifying regions and determine the optimal concentration ranges of the components. mdpi.comresearchgate.netnih.gov Some research has also explored the conversion of liquid SEDDS into solid forms, such as powders, using techniques like spray drying to enhance stability and portability. mdpi.com

Table 1: Example of an Optimized Atorvastatin-Loaded SMEDDS Formulation nih.govnih.gov

ComponentFunctionConcentration (%)
Capmul MCMOil7.16
Tween 20Surfactant48.25
TetraglycolCosurfactant44.59

Emulsification Region Analysis and Droplet Size Characterization

The efficiency of a SEDDS or SMEDDS is largely determined by its ability to form a stable emulsion with a small droplet size upon dilution. nih.gov The emulsification time, which is the time taken for the system to form a homogeneous emulsion, is a key parameter. Studies have shown that a higher concentration of the surfactant/cosurfactant mixture can lead to a shorter emulsification time. nih.gov For example, one study observed a decrease in emulsification time from 2.23 minutes to 1.32 minutes as the surfactant/cosurfactant concentration was increased. nih.gov

The droplet size of the resulting emulsion is another critical factor, as smaller droplets provide a larger surface area for drug absorption. mdpi.com The optimal droplet size for intestinal permeation is generally considered to be in the range of 100–500 nm. mdpi.com Various studies have reported the successful formulation of atorvastatin SEDDS with mean droplet sizes below 200 nm. mdpi.com For instance, one optimized formulation exhibited a Z-average size of 405.2 nm with a polydispersity index (PDI) of 0.376, indicating a narrow size distribution. rjptonline.org The zeta potential, a measure of the surface charge of the droplets, is also important for stability, with values around -32.5 mV indicating a stable formulation. rjptonline.org

Table 2: Characterization of an Optimized Atorvastatin SMEDDS Formulation rjptonline.org

ParameterValue
Z-Average Size (nm)405.2
Polydispersity Index (PDI)0.376
Zeta Potential (mV)-32.5

Nanoparticulate Delivery Platforms

Nanoparticulate delivery systems offer another promising avenue for enhancing the bioavailability of atorvastatin calcium trihydrate. By reducing the particle size of the drug to the nanometer range, the surface area is significantly increased, leading to improved solubility and dissolution rates. psu.edunih.gov

Solid Lipid Nanoparticles (SLNs) for Enhanced Delivery

Solid lipid nanoparticles (SLNs) are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room and body temperature. nih.gov They offer advantages such as controlled drug release and the potential for targeted delivery. nih.govrsc.org

The formulation of atorvastatin-loaded SLNs has been extensively investigated. These formulations typically involve a solid lipid, a surfactant, and an emulsifier. For example, one study used glyceryl tripalmitate as the lipid, poloxamer 407 as the surfactant, and soya lecithin (B1663433) as the emulsifier. researchgate.net Another study prepared SLNs using an ultra-sonication technique with glyceryl monostearate as the lipid. nih.govresearchgate.net The characteristics of the resulting SLNs, such as particle size and drug entrapment efficiency, are influenced by factors like the concentration of the lipid and the hydrophilic-lipophilic balance (HLB) of the surfactants used. nih.govresearchgate.netscilit.com Research has shown that increasing the lipid concentration can lead to an increase in both particle size and entrapment efficiency. nih.govresearchgate.netscilit.com Optimized atorvastatin SLNs have been produced with particle sizes ranging from approximately 71 nm to 338 nm and high entrapment efficiencies. researchgate.netnih.govresearchgate.net Furthermore, some studies have explored modifying SLNs with ligands, such as the CSKSSDYQC peptide, to target specific cells in the intestine and further enhance drug absorption. rsc.org

Table 3: Properties of Optimized Atorvastatin-Loaded Solid Lipid Nanoparticles researchgate.net

ParameterValue
Mean Particle Size (nm)338.5
Zeta Potential (mV)-24.7
Drug Loading (%)17.7
Entrapment Efficiency (%)81.06

Amorphous Nanoparticles Preparation and Evaluation

Crystalline drugs often exhibit lower solubility compared to their amorphous counterparts. Therefore, preparing atorvastatin calcium in an amorphous nanoparticle form can significantly enhance its dissolution rate and bioavailability. psu.edunih.gov

One effective method for preparing amorphous atorvastatin calcium nanoparticles is the supercritical antisolvent (SAS) process. psu.edunih.gov This technique involves dissolving the drug in an organic solvent and then introducing it into a supercritical fluid (like carbon dioxide), which acts as an antisolvent, causing the drug to precipitate as nanoparticles. psu.edunih.govgoogle.com The particle size can be controlled by manipulating process parameters such as pressure, temperature, and drug concentration. psu.edunih.gov Studies have successfully produced spherical, amorphous atorvastatin calcium nanoparticles with mean particle sizes ranging from 152 to 863 nm using the SAS process. psu.edunih.gov Characterization techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC) have confirmed the amorphous nature of these nanoparticles. psu.edunih.govsphinxsai.com These amorphous nanoparticles have demonstrated significantly higher solubility and faster dissolution rates compared to the crystalline form of the drug. psu.edunih.gov Another approach to producing atorvastatin nanosuspensions is high-pressure homogenization, which has also been shown to convert the drug from a crystalline to an amorphous state, thereby improving its dissolution characteristics. sphinxsai.com

Table 4: Process Parameters and Resulting Particle Size in SAS Process psu.edunih.gov

Pressure (MPa)Temperature (°C)Drug Concentration (mg/ml)Mean Particle Size (nm)
104050> 800
124050~ 400
184050~ 300
126050~ 600

Transdermal Drug Delivery Systems

Transdermal drug delivery offers an alternative route of administration that bypasses the gastrointestinal tract and first-pass metabolism, which are major hurdles for the oral delivery of atorvastatin. jmchemsci.comjmchemsci.comfarmaciajournal.com This approach can potentially improve the drug's bioavailability and provide a sustained release profile. farmaciajournal.com

Various strategies are being explored to facilitate the transdermal delivery of atorvastatin calcium trihydrate. One approach involves the use of transethosomes, which are lipid vesicles containing ethanol that can enhance drug penetration through the skin. jmchemsci.comjmchemsci.com Studies have shown that atorvastatin-loaded transethosomes can be formulated with suitable characteristics for transdermal delivery. jmchemsci.comjmchemsci.com Another promising system is the use of nanovesicular systems, such as transfersomes, which are ultra-flexible vesicles that can squeeze through the narrow intercellular spaces of the stratum corneum. nih.govnih.gov Research has demonstrated that a transdermal transfersomal gel of atorvastatin can significantly improve its bioavailability compared to oral administration. nih.gov

Furthermore, nanoemulsion-based systems have also been investigated for the transdermal delivery of atorvastatin. nih.gov These systems can enhance drug flux across the skin, particularly with the inclusion of permeation enhancers. nih.gov The development of transdermal patches is another area of active research. farmaciajournal.com These patches can be designed to provide a controlled release of the drug over several days. farmaciajournal.com For instance, a study reported the development of an optimal transdermal patch with a drug flux of 8.6 µg/cm²/h. farmaciajournal.com To further enhance skin permeation, microneedles are being investigated in combination with nanoliposomal formulations of atorvastatin. ijper.org

Dissolving Microneedle Platforms

Dissolving microneedle (DMN) platforms represent a minimally invasive approach to bypass the stratum corneum, the primary barrier to transdermal drug delivery. nih.govresearchgate.net These microscopic needles are fabricated from biocompatible and dissolvable polymers, loaded with the active pharmaceutical ingredient. nih.govresearchgate.net Upon insertion into the skin, the microneedles dissolve, releasing the drug directly into the dermal microcirculation.

One study investigated the use of a dissolving polymeric microneedle system for the simultaneous transdermal delivery of a fixed-dose combination of cardiovascular drugs, including atorvastatin calcium trihydrate. nih.govsigmaaldrich.com The microneedle arrays were formulated using biocompatible polymers such as poly(vinylpyrrolidone) and poly(methylvinylether/maleic acid). nih.govsigmaaldrich.com In vitro studies using neonatal porcine skin demonstrated the successful delivery of all three drugs. nih.gov However, the delivery of atorvastatin was notably lower than the other more hydrophilic drugs, a result attributed to its hydrophobic nature and consequently poor dissolution from the array. nih.gov

Another approach has been the development of atorvastatin-loaded dissolving microarray patches (D-MAPs) containing either microparticles or nanocrystals of the drug. acs.org This strategy aims to provide a long-acting microdepot within the skin for sustained drug release. acs.org The microparticle-loaded D-MAPs demonstrated a higher drug loading capacity compared to the nanocrystal-loaded patches. acs.org These D-MAPs offer a non-invasive alternative for intradermal drug delivery over an extended period, potentially improving patient compliance for chronic conditions like hyperlipidemia. acs.org

Recent research has also explored integrating atorvastatin-loaded nanovesicles, termed pumpkisomes, into dissolving microneedles for localized breast cancer therapy. nih.gov These atorvastatin-pumpkisome integrated microneedles (ATV-PUMP@dMN) exhibited rapid dissolution, adequate mechanical strength for skin penetration, and enhanced drug permeation across the skin compared to a gel formulation. nih.gov

Table 1: Research Findings on Dissolving Microneedle Platforms for Atorvastatin Calcium Trihydrate

FeatureDescriptionKey Findings
Polymer Matrix Biocompatible polymers like poly(vinylpyrrolidone) and poly(methylvinylether/maleic acid) are used to fabricate the microneedles. nih.govsigmaaldrich.comSuccessfully delivered atorvastatin transdermally, though delivery was limited by the drug's hydrophobicity. nih.gov
Drug Formulation Atorvastatin can be loaded as microparticles or nanocrystals into the microneedles. acs.orgMicroparticle-loaded patches showed higher drug loading capacity. acs.org
Drug Release Designed for sustained release, creating a microdepot in the skin. acs.orgOffers potential for long-acting delivery, reducing administration frequency. acs.org
Enhanced Permeation Integration with nanovesicles (pumpkisomes) has been shown to improve skin permeation. nih.govATV-PUMP@dMN showed a 1.8-fold increase in permeation compared to a gel formulation. nih.gov

Transethosomes for Skin Permeation Enhancement

Transethosomes are advanced lipid-based vesicular systems specifically designed to enhance the permeation of drugs through the skin. nih.gov These ultradeformable vesicles are composed of phospholipids, ethanol, and an edge activator, which work synergistically to increase their flexibility and allow them to squeeze through the narrow intercellular spaces of the stratum corneum. nih.govnih.gov The presence of ethanol further contributes to the fluidization of the lipid bilayers of the skin, thereby facilitating drug penetration. nih.govjmchemsci.com

The application of transethosomes for the transdermal delivery of atorvastatin calcium has been investigated to overcome the low bioavailability associated with oral administration due to extensive first-pass metabolism. jmchemsci.comjmchemsci.comresearchgate.net Studies have focused on optimizing the formulation of atorvastatin-loaded transethosomes by varying the concentrations of key components like soy lecithin and ethanol. jmchemsci.comjmchemsci.com

Research has shown that transethosomes can encapsulate atorvastatin with high efficiency and exhibit a small particle size, which is favorable for skin permeation. jmchemsci.com One study reported the development of atorvastatin calcium-loaded transethosomes with a particle size ranging from 123.90 nm to 165.10 nm and a high zeta potential, indicating good stability. jmchemsci.comjmchemsci.com The optimized formulation, containing 3% soy lecithin and 30% ethanol, was deemed suitable for transdermal delivery. jmchemsci.comjmchemsci.com Another study developed an atorvastatin calcium-loaded transfersomal gel (AC-TFG) which demonstrated significantly improved bioavailability compared to oral and traditional gel formulations in rats. nih.gov

Table 2: Characteristics of Optimized Atorvastatin Calcium-Loaded Transethosomes

ParameterValueSignificance
Particle Size 123.90 nm - 165.10 nm jmchemsci.comjmchemsci.comSmall size facilitates penetration through the skin barrier. jmchemsci.com
Zeta Potential High (e.g., -56.2 mV) jmchemsci.comIndicates good stability of the vesicle formulation. jmchemsci.com
Encapsulation Efficiency High (e.g., 89.13 ± 0.125 %) nih.govEnsures a sufficient amount of drug is carried by the vesicles.
Deformability Index High jmchemsci.comA key characteristic of transethosomes allowing them to squeeze through skin layers.

Cyclodextrin (B1172386) Inclusion Complexes for Solubility Enhancement

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic inner cavity. impactfactor.org This unique structure allows them to encapsulate poorly water-soluble drug molecules, like atorvastatin calcium, forming inclusion complexes. impactfactor.orgnih.gov This encapsulation effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent solubility and dissolution rate. nih.govactapharmsci.com

The formation of an inclusion complex between atorvastatin calcium and beta-cyclodextrin (B164692) (β-CD) has been shown to improve the drug's solubility. nih.gov Phase solubility studies indicated a 1:1 stoichiometric complex formation. nih.gov Different preparation methods for the solid complexes, such as physical mixing, kneading, co-evaporation, and freeze-drying, have been evaluated, with the freeze-dried product demonstrating the highest solubility and dissolution rates. nih.gov

Further studies have explored the use of cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which often exhibit higher aqueous solubility and greater complexation efficiency than the parent β-CD. impactfactor.orgactapharmsci.compharmaexcipients.com Research comparing β-CD with its derivatives for complexing with atorvastatin calcium found that SBE-β-CD provided superior solubility enhancement. pharmaexcipients.com A study using HP-β-CD showed that a spray-dried complex resulted in a 39-fold increase in the solubility of atorvastatin calcium in water. actapharmsci.com The addition of a third component, such as Soluplus®, to form a ternary complex has also been shown to further enhance the stability and solubility of the drug. impactfactor.org

Table 3: Enhancement of Atorvastatin Calcium Solubility with Cyclodextrins

Cyclodextrin TypePreparation MethodFold Increase in Solubility
Beta-cyclodextrin (β-CD)Freeze-dryingSignificantly improved nih.gov
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Spray-drying39-fold in water actapharmsci.com
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)Freeze-drying (1:5 drug-to-polymer ratio)30-fold pharmaexcipients.com

Coamorphous Systems for Improved Solid-State Properties

Coamorphous systems are a relatively new approach to enhance the solubility and stability of poorly soluble drugs. mui.ac.irnih.gov This strategy involves combining a drug with a low-molecular-weight excipient, known as a coformer, to form a single-phase amorphous solid. mui.ac.irnih.gov The amorphous state generally exhibits higher solubility and dissolution rates compared to the crystalline form. mui.ac.irnih.govresearcher.life The presence of the coformer can also prevent the drug from recrystallizing, thereby improving the stability of the amorphous form. nih.govnih.gov

For atorvastatin calcium, which is a BCS Class II drug with low solubility and high permeability, converting it to a stable amorphous form is a promising strategy to improve its bioavailability. mui.ac.irnih.govualberta.ca Nicotinamide has been successfully used as a coformer to prepare a coamorphous system of atorvastatin calcium using a solvent evaporation method. mui.ac.irnih.gov Characterization studies confirmed the conversion of crystalline atorvastatin calcium to a coamorphous state, with evidence of molecular interactions between the drug and nicotinamide. mui.ac.irnih.gov This coamorphous system demonstrated significantly higher intrinsic dissolution rates and solubility compared to the crystalline drug. mui.ac.irnih.gov Furthermore, it exhibited greater stability in solution than previously reported for amorphous atorvastatin alone. mui.ac.irnih.gov

In another study, atorvastatin calcium trihydrate itself was used as a coformer to create a coamorphous system with probucol (B1678242), another poorly water-soluble drug. nih.gov The coamorphous system, prepared by spray-drying, showed improved dissolution of probucol. nih.gov Importantly, the coamorphous material was stable against crystallization for at least 35 days under stress conditions, whereas amorphous probucol alone recrystallized within a day. nih.gov

Table 4: Physicochemical Property Improvements with Atorvastatin Calcium Coamorphous Systems

CoformerPreparation MethodKey Improvements
NicotinamideSolvent EvaporationIncreased intrinsic dissolution rate, thermodynamic and kinetic solubility, and enhanced solution stability. mui.ac.irnih.gov
Atorvastatin Calcium Trihydrate (as coformer for Probucol)Spray-DryingImproved dissolution of the primary drug (probucol) and enhanced physical stability against crystallization. nih.gov

常见问题

Q. What are the recommended analytical methods for quantifying Atorvastatin calcium trihydrate in pharmaceutical formulations?

Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for quantification. Methodologies include:

  • Mobile phase optimization : Acetonitrile-phosphate buffer (pH 3.0–5.0) systems are commonly used to achieve baseline separation .
  • Validation parameters : Linearity (1–50 µg/mL), precision (RSD < 2%), and accuracy (recovery 98–102%) are validated per ICH guidelines .
  • Spectrophotometric alternatives : Ion-pair complex formation with acid dyes (e.g., bromothymol blue) allows UV detection at λmax 400–420 nm, validated for cost-effective bulk analysis .

Q. How are impurities in Atorvastatin calcium trihydrate identified and characterized?

Answer: Impurity profiling involves:

  • Chromatographic separation : Using EP/USP pharmacopeial methods with C18 columns and gradient elution to resolve 15+ impurities (e.g., Impurities B, C, and pyrrolidone analogs) .
  • LC-MS characterization : Structural identification via molecular ion peaks (e.g., m/z 572.68 for Impurity 1) and fragmentation patterns .
  • Reference standards : Pharmacopeial impurity standards (e.g., ACI 011202) ensure traceability and compliance with regulatory limits (e.g., ≤0.4% for unspecified impurities) .

Q. What are the standard protocols for validating HPLC methods for Atorvastatin calcium trihydrate analysis?

Answer: Validation follows ICH Q2(R1) guidelines:

  • Specificity : Forced degradation studies (acid/base/oxidative stress) confirm resolution from degradation products .
  • Robustness : Testing variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2) .
  • Detection limits : LOD and LOQ are determined via signal-to-noise ratios (typically 0.1 µg/mL and 0.3 µg/mL, respectively) .

Advanced Research Questions

Q. What strategies resolve contradictions in polymorphic form data during solid-state characterization?

Answer: Conflicting polymorph data are addressed via:

  • X-ray crystallography : Resolves crystal packing differences (e.g., trihydrate vs. anhydrous forms) .
  • Thermal analysis : DSC/TGA identifies hydrate stability (e.g., water loss at 40–100°C) and polymorphic transitions .
  • Dynamic vapor sorption (DVS) : Quantifies hygroscopicity to differentiate metastable forms .

Q. How can researchers optimize co-crystal formulations of Atorvastatin calcium trihydrate to enhance solubility?

Answer: Co-crystal development involves:

  • Screening excipients : Dipicolinic acid or nicotinamide as co-formers improve aqueous solubility (e.g., 2.5-fold increase) via hydrogen bonding .
  • Experimental design : Factorial designs optimize molar ratios (e.g., 1:1 to 1:3 drug-coformer) and solvent systems (ethanol/water) .
  • Dissolution testing : USP Apparatus II (50 rpm, 37°C) validates bioavailability improvements in biorelevant media (e.g., FaSSIF) .

Q. How do researchers address stability challenges of Atorvastatin calcium trihydrate under various environmental conditions?

Answer: Stability studies include:

  • Forced degradation : Exposure to UV light (ICH Q1B), 40°C/75% RH (accelerated conditions) to quantify degradation products (e.g., lactone formation) .
  • HPLC-UV/PDA monitoring : Tracking peak area changes for impurities (e.g., oxidation-induced Impurity D) .
  • Packaging optimization : Aluminum/PVC blisters reduce moisture uptake and photodegradation .

Q. What advanced techniques characterize the stereochemical configuration of Atorvastatin calcium trihydrate?

Answer:

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane-isopropanol gradients .
  • NMR spectroscopy : <sup>1</sup>H-<sup>13</sup>C HMBC correlations confirm (3R,5R) stereochemistry .
  • X-ray diffraction : Single-crystal analysis validates absolute configuration (CCDC deposition recommended) .

Q. How are dissolution methods tailored for Atorvastatin calcium trihydrate tablets to ensure bioequivalence?

Answer:

  • BCS-based approaches : For Class II drugs, non-sink conditions (pH 6.8 phosphate buffer, 900 mL) mimic intestinal absorption .
  • Liquisolid formulations : Propylene glycol as a solvent enhances dissolution rates (Q30min ≥85%) via improved wettability .
  • In vitro-in vivo correlation (IVIVC) : Level A correlation using USP Apparatus I/II and pharmacokinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CID 9917057
Reactant of Route 2
CID 9917057

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。